Product packaging for 2-Chloro-6-fluoro-4-methoxypyridine(Cat. No.:)

2-Chloro-6-fluoro-4-methoxypyridine

Cat. No.: B11759621
M. Wt: 161.56 g/mol
InChI Key: XVWALWVDNYTCMS-UHFFFAOYSA-N
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Description

Significance of Substituted Pyridine (B92270) Derivatives in Contemporary Chemical Research

Substituted pyridines, which are pyridine molecules with one or more hydrogen atoms replaced by other atoms or groups, are of immense importance in chemistry. wisdomlib.org They are integral to over 7,000 existing drug molecules and serve as precursors for synthesizing pharmaceuticals and agrochemicals. nih.gov The versatility of these derivatives is demonstrated by their wide range of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. nih.govglobalresearchonline.net In addition to medicinal applications, substituted pyridines are used as catalysts, reagents, and solvents in organic synthesis, highlighting their broad utility. wisdomlib.orgglobalresearchonline.netyoutube.com The presence of substituents can enhance catalytic activity due to factors like strong basicity and low toxicity. wisdomlib.org

Importance of Halogenation and Alkoxylation in Pyridine Chemistry

The introduction of halogen and alkoxy groups onto the pyridine ring are powerful strategies for modulating molecular properties. Halogenation, the addition of halogens like fluorine and chlorine, is a critical process for creating key intermediates for pharmaceuticals and agrochemicals. nih.gov Halogens can alter the electronic distribution within the pyridine ring, influencing its reactivity and interaction with biological targets. For instance, fluorinated pyridines often exhibit enhanced metabolic stability and binding affinity. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, demonstrating the effect of the halogen on reactivity. nih.gov

Alkoxylation, the introduction of an alkoxy group (like methoxy (B1213986), -OCH3), also plays a crucial role. The methoxy group is an electron-donating group that can influence the pyridine ring's reactivity and solubility. In medicinal chemistry, this modification can be pivotal for optimizing a compound's pharmacokinetic profile. The combination of halogenation and alkoxylation in a single pyridine scaffold, as seen in 2-Chloro-6-fluoro-4-methoxypyridine, creates a unique electronic environment, offering distinct opportunities for further chemical modification and application.

Research Gaps and Motivations for Investigating this compound

Despite the widespread use of substituted pyridines, significant research gaps remain, particularly concerning the synthesis and reactivity of polysubstituted pyridines containing a specific combination of functional groups. The preparation of heterocycles like pyridazines can be challenging, creating a "synthesis gap" that researchers aim to bridge using pyridines as starting materials. nih.gov Developing selective halogenation methods for electron-deficient systems like pyridine is an ongoing challenge, as these reactions often require harsh conditions. nih.gov

The investigation into this compound is driven by the need to create novel building blocks for drug discovery and materials science. Its specific substitution pattern—a chloro group, a fluoro group, and a methoxy group—presents a unique set of reactive sites. The differential reactivity of the C-Cl and C-F bonds under various conditions, such as nucleophilic aromatic substitution (SNAr), allows for selective functionalization. This makes the compound a valuable intermediate for constructing more complex, trisubstituted pyridine derivatives, which are popular scaffolds for biologically active compounds and drug candidates. researchgate.net Understanding the reactivity and potential applications of this specific molecule helps to fill the existing gaps in the chemical space of functionalized pyridines.

Chemical Profile of this compound

The specific arrangement of substituents on the pyridine ring of this compound dictates its chemical behavior and potential utility.

Properties and Synthesis

While specific documented synthesis routes for this compound are not widely published in readily available literature, its structure suggests that it could be prepared from related di-halogenated or methoxy-substituted pyridines. For example, a potential route could involve the fluorination of a corresponding chloromethoxypyridine precursor. The synthesis of related compounds like 2-chloro-6-fluoropyridine (B1582542) has been achieved through the direct fluorination of 2-chloropyridine. chemicalbook.com

The properties of this compound are defined by its functional groups. The presence of both chlorine and fluorine atoms makes it a key intermediate for nucleophilic aromatic substitution reactions, where one or both halogens can be displaced by a variety of nucleophiles.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C6H5ClFNO~161.56Not availableNot available
2-Chloro-6-methoxypyridineC6H6ClNO143.57185-1861.207 (at 25°C)
2-Chloro-6-fluoropyridineC5H3ClFN131.54169.2 (Predicted)1.331 (Predicted)
2-Fluoro-4-methoxypyridineC6H6FNO127.12Not availableNot available

Note: Data for this compound is estimated based on its structure, while data for related compounds is sourced from available chemical databases. chemicalbook.comsigmaaldrich.comsmolecule.com

Reactivity and Potential Applications

The primary utility of this compound lies in its potential as a versatile building block in organic synthesis.

Medicinal Chemistry : Polysubstituted pyridines are a cornerstone of drug discovery. nih.gov The 2,4,6-trisubstituted pattern is a common motif in many biologically active molecules. This compound can serve as a precursor for synthesizing libraries of novel compounds to be screened for various therapeutic activities. The differential reactivity of the chloro and fluoro substituents allows for sequential and site-selective introduction of other functional groups, enabling the synthesis of complex molecular architectures. For instance, the fluorine at the 6-position can be selectively displaced by certain nucleophiles, leaving the chlorine at the 2-position intact for subsequent reactions, or vice-versa, depending on the reaction conditions. This controlled functionalization is highly valuable in constructing targeted therapeutic agents.

Materials Science : Pyridine-based structures are also explored in materials science for applications such as the development of functional nanomaterials and ligands for organometallic complexes. nih.gov The electronic properties conferred by the halogen and methoxy substituents can be harnessed to create materials with specific optical or electronic characteristics. The ability to further functionalize the pyridine ring allows for its incorporation into larger polymer chains or coordination with metal centers to form advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClFNO B11759621 2-Chloro-6-fluoro-4-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-fluoro-4-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWALWVDNYTCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 2 Chloro 6 Fluoro 4 Methoxypyridine

Electronic and Steric Effects of Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of a substituted pyridine ring is a delicate balance of electronic and steric effects imparted by its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which decreases the electron density of the ring and deactivates it towards electrophilic substitution. uoanbar.edu.iqimperial.ac.uk This effect is further modulated by the substituents present.

Steric hindrance also plays a crucial role. Substituents at the 2- and 6-positions, flanking the nitrogen atom, can sterically hinder the approach of reactants to the nitrogen atom and the adjacent carbon atoms. acs.org This steric crowding can influence the feasibility and outcome of reactions, sometimes favoring attack at less hindered positions. For instance, in the coordination of substituted pyridines to metal centers, bulky substituents can significantly reduce binding affinity. acs.org

The electronic nature of substituents on the pyridine ring has been shown to directly impact the reactivity of metal complexes in catalytic processes. nih.gov Electron-withdrawing groups can render the metal center more electron-deficient and thus more reactive in certain catalytic cycles. nih.gov The Hammett parameter (σp) is often used to quantify the electronic influence of substituents, and a direct correlation between this parameter and reaction yields has been observed in some catalytic systems involving substituted pyridines. nih.gov

Substituent PositionElectronic EffectSteric Effect
2-ChloroElectron-withdrawingModerate
6-FluoroElectron-withdrawingMinimal
4-MethoxyElectron-donating (resonance), Electron-withdrawing (inductive)Minimal

Mechanisms of Nucleophilic Substitution at Halogenated Pyridine Centers

Halogenated pyridines are susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a halogen atom. quimicaorganica.orgjscimedcentral.com The reaction generally proceeds through an addition-elimination mechanism. quimicaorganica.org In this two-step process, the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

The positions most susceptible to nucleophilic attack in the pyridine ring are the electron-deficient 2- and 4-positions. uoanbar.edu.iqquora.com The presence of electron-withdrawing groups, such as the chloro and fluoro substituents in 2-Chloro-6-fluoro-4-methoxypyridine, further activates these positions for nucleophilic attack. The stability of the intermediate carbanion is a key factor in determining the reaction's feasibility and regioselectivity. uoanbar.edu.iq

Theoretical studies using density functional theory (DFT) have provided deeper insights into the mechanisms of nucleophilic substitution on pyridine derivatives. nih.govresearchgate.net These studies have examined the nature of the transition states and intermediates, confirming the involvement of mixed orbitals from both the nucleophile and the substrate in the transition state. researchgate.net

In the case of dihalogenated pyridines like this compound, the relative reactivity of the two different halogen atoms as leaving groups comes into play. The C-F bond is generally stronger than the C-Cl bond, which might suggest that chlorine is the better leaving group. However, the high electronegativity of fluorine can make the attached carbon more electrophilic. The actual outcome depends on the specific nucleophile and reaction conditions.

Reactivity in Organometallic Transformations

Substituted pyridines are important ligands in organometallic chemistry and can participate in a variety of transformations, including catalytic reactions and metalation. jscimedcentral.comnih.gov

Catalytic Reaction Pathways

The electronic properties of substituents on the pyridine ring can significantly influence the catalytic activity of the corresponding metal complexes. nih.govnih.gov For instance, in iron-catalyzed C-C coupling reactions, electron-withdrawing groups on the pyridine ligand have been shown to enhance the catalytic yield. nih.gov This is attributed to the creation of a more electron-deficient and, therefore, more reactive metal center. nih.gov

The coordination of the substituted pyridine to a metal center can alter its reactivity. For example, the coordination to a Lewis acidic metal can make the pyridine ring more susceptible to nucleophilic attack. Conversely, in some catalytic cycles, the pyridine ligand may be temporarily displaced and then restored upon completion of the reaction. jscimedcentral.com

Role of Intermediates in Metalation Reactions

Metalation, the replacement of a hydrogen atom with a metal, is a key reaction for the functionalization of pyridines. jscimedcentral.comacs.org The regioselectivity of this reaction is highly dependent on the substituents present and the organometallic reagent used. Strong bases like organolithium reagents are commonly employed. acs.org

In the case of substituted pyridines, metalation can occur at different positions, and the reaction can be directed by the electronic and steric nature of the substituents. For this compound, the presence of the halogens could direct metalation to an adjacent position. However, the reaction can be complex, with the potential for competing nucleophilic addition or substitution reactions. acs.org

The formation of lithiated intermediates is often implied in these reactions, and their in-situ trapping can provide evidence for their existence. acs.org The nature of the organolithium reagent and the presence of additives can significantly influence the outcome, with mixed-metal aggregates sometimes offering superior regio- and chemoselectivity compared to simple alkyllithiums. acs.org Theoretical studies have been employed to understand the reactivity of these complex aggregates and the origin of their selectivity. acs.org

Investigations of Intermolecular Interactions

The halogen and nitrogen atoms in this compound can participate in various non-covalent intermolecular interactions, which are crucial in crystal engineering and supramolecular chemistry.

Halogen Bonding Character and Strength

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.govnih.gov The strength of the halogen bond depends on the polarizability of the halogen atom, with iodine typically forming the strongest bonds, followed by bromine and chlorine. nih.gov Fluorine is generally a poor halogen bond donor. nih.gov

In this compound, the chlorine atom can potentially act as a halogen bond donor. The nitrogen atom of the pyridine ring, with its lone pair of electrons, is a good halogen bond acceptor. nih.gov The geometry of the halogen bond is typically linear or near-linear. nih.gov

Studies on similar systems, such as pyridine-functionalized dyes interacting with perfluorohaloarenes, have demonstrated the importance of halogen bonding in solution and its effect on photophysical properties. nih.govacs.org Computational studies can provide insights into the strength and nature of these interactions. nih.govacs.org The interaction of substituted pyridines with other molecules has also been investigated theoretically, revealing the formation of various types of intermolecular complexes, including those involving chalcogen and tetrel bonds. nih.gov

Interaction TypeDonorAcceptor
Halogen BondC-ClN (of another pyridine molecule)
Hydrogen BondC-HF, O, N
π-π StackingPyridine ringPyridine ring

Hydrogen Bonding and π-Stacking Interactions

The potential for this compound to engage in hydrogen bonding and π-stacking interactions is a critical determinant of its solid-state structure, solubility, and interactions with biological macromolecules. While specific crystallographic or detailed spectroscopic studies on this compound are not extensively available in the current literature, the influence of its constituent functional groups allows for a theoretical consideration of its interaction profile.

Hydrogen Bonding:

The primary site for hydrogen bond acceptance in this compound is the nitrogen atom of the pyridine ring, which possesses a lone pair of electrons. The methoxy (B1213986) group's oxygen atom also presents a potential, albeit weaker, hydrogen bond acceptor site. The molecule itself lacks a conventional hydrogen bond donor (i.e., a hydrogen atom attached to a highly electronegative atom like oxygen or nitrogen). Therefore, it will primarily act as a hydrogen bond acceptor in the presence of suitable donor molecules such as water or alcohols.

The electronic character of the pyridine ring, influenced by the electron-withdrawing chloro and fluoro substituents, and the electron-donating methoxy group, modulates the basicity of the ring nitrogen. The strongly electronegative halogens decrease the electron density on the nitrogen, making it a weaker hydrogen bond acceptor compared to unsubstituted pyridine. Conversely, the methoxy group at the 4-position partially mitigates this effect through resonance donation of electrons to the ring.

π-Stacking Interactions:

The aromatic nature of the pyridine ring in this compound facilitates π-stacking interactions. These non-covalent interactions are crucial in the packing of molecules in the solid state and in the binding of ligands to biological targets. The distribution of electron density in the π-system of the pyridine ring is significantly perturbed by the substituents.

The electron-withdrawing nature of the chlorine and fluorine atoms creates regions of positive electrostatic potential on the ring, while the electron-donating methoxy group enhances electron density. This quadrupole moment can lead to various forms of π-stacking, including face-to-face and edge-to-face arrangements, as the molecule interacts with other aromatic systems. For instance, in a biological context, the pyridine ring could stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

Comparative Reactivity Analysis with Analogous Pyridine Derivatives

The reactivity of this compound is best understood by comparing it to simpler, related pyridine derivatives. The presence of multiple substituents complicates its reactivity profile, particularly in reactions such as nucleophilic aromatic substitution (SNAr).

The pyridine ring is inherently electron-deficient, and this character is further intensified by the presence of the electronegative chloro and fluoro groups, making the ring susceptible to nucleophilic attack. The positions ortho and para to the nitrogen atom (positions 2, 4, and 6) are particularly activated for SNAr. In this compound, both the 2- and 6-positions are substituted with halogens, which are potential leaving groups.

A study on the late-stage functionalization of pyridines via a combination of fluorination and SNAr provides insights into the relative reactivity of different halopyridines. Generally, the rate of SNAr on halopyridines follows the order F > Cl > Br > I, which is the reverse of the trend for alkyl halides. This is because the rate-determining step for SNAr is the initial attack of the nucleophile, which is accelerated by a more electronegative substituent that can stabilize the intermediate Meisenheimer complex. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine.

However, the reactivity is also influenced by the position of the substituent and the presence of other functional groups. In the case of this compound, a nucleophile could potentially displace either the chloro or the fluoro group. The fluoro group is generally a better leaving group in SNAr reactions on electron-deficient aromatic rings. The methoxy group at the 4-position, being an electron-donating group, can influence the regioselectivity of the attack.

The following table provides a comparative overview of the physical and reactive properties of this compound and some of its analogous derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Reactivity Features
This compound C₆H₅ClFNO161.56Activated for SNAr at both 2- and 6-positions. The fluorine is expected to be the more reactive site for nucleophilic displacement.
2-Chloro-6-methoxypyridine C₆H₆ClNO143.57Activated for SNAr at the 2-position. The methoxy group at the 6-position influences the reactivity. uni.lubldpharm.com
2-Chloro-4-methoxypyridine C₆H₆ClNO143.57Activated for SNAr at the 2-position. The methoxy group at the 4-position provides electron density to the ring.
2-Fluoropyridine C₅H₄FN97.09Highly reactive towards nucleophilic substitution at the 2-position.
2-Chloropyridine C₅H₄ClN113.54Less reactive than 2-fluoropyridine in SNAr reactions.

This table is generated based on the analysis of substituent effects and data from analogous compounds. Specific experimental reactivity data for this compound may vary.

Spectroscopic Characterization Methodologies for Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and skeletal structure of a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For 2-Chloro-6-fluoro-4-methoxypyridine, the FT-IR spectrum is expected to reveal key absorptions corresponding to its constituent parts. The C-Cl stretching vibration typically appears in the 850-550 cm⁻¹ region. The C-F stretch will be found in the 1400-1000 cm⁻¹ range. The methoxy (B1213986) group (-OCH₃) would be identified by C-H stretching vibrations just below 3000 cm⁻¹, an asymmetric C-O-C stretch around 1250 cm⁻¹, and a symmetric stretch near 1040 cm⁻¹. The pyridine (B92270) ring itself will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, as well as various in-plane and out-of-plane bending vibrations at lower wavenumbers.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyridine Ring C-H stretching ~3100-3000
Methoxy Group C-H stretching ~2950, ~2850
Pyridine Ring C=N stretching ~1600-1550
Pyridine Ring C=C stretching ~1500-1400
Methoxy Group C-O-C asymmetric stretching ~1250
Pyridine Ring C-F stretching ~1400-1000
Methoxy Group C-O-C symmetric stretching ~1040

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light from a sample. While FT-IR is based on absorption, Raman spectroscopy depends on changes in the polarizability of a molecule's electron cloud during vibration. Vibrations that are strong in the Raman spectrum are often weak or absent in the FT-IR spectrum, and vice versa.

In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are expected to be particularly prominent. The C-Cl and C-F bonds will also produce characteristic Raman signals. This technique is especially useful for observing the vibrations of the aromatic ring structure and the carbon-halogen bonds, providing a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would show two distinct signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts (δ) of the ring protons would be influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the electron-donating effect of the methoxy group. The coupling between the two aromatic protons would appear as doublets, with the magnitude of the coupling constant providing information about their relative positions.

Carbon-13 (¹³C) NMR reveals the number of non-equivalent carbon atoms in a molecule. In this compound, six distinct signals are expected: five for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts of the ring carbons are significantly affected by the attached substituents. The carbon bonded to the chlorine (C-2) and the carbon bonded to the fluorine (C-6) would show characteristic shifts, with the C-F bond also exhibiting coupling (¹JCF), which splits the carbon signal. The carbon attached to the methoxy group (C-4) and the methyoxy carbon itself would also have predictable chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
H (aromatic) ¹H 6.5 - 7.5 Doublet
H (aromatic) ¹H 6.5 - 7.5 Doublet
H (methoxy) ¹H ~3.9 Singlet
C-2 ¹³C ~150-160 Doublet (due to C-F coupling)
C-3 ¹³C ~100-110 Singlet
C-4 ¹³C ~160-170 Singlet
C-5 ¹³C ~100-110 Singlet
C-6 ¹³C ~155-165 Doublet (due to C-F coupling)
C (methoxy) ¹³C ~55 Singlet

Note: These are estimated values and actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a doublet due to coupling with the adjacent aromatic proton (H-5), providing further confirmation of the structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their adjacent relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link each aromatic proton to its corresponding carbon atom on the ring and the methoxy protons to the methoxy carbon.

By employing this comprehensive suite of spectroscopic techniques, a complete and unambiguous structural determination of this compound can be achieved, providing the foundational data necessary for its application in further chemical synthesis and research.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. By analyzing the absorption of ultraviolet and visible light, key characteristics of the compound's electronic structure can be determined.

The electronic spectrum of pyridine and its derivatives is characterized by two primary absorption bands in the ultraviolet region, often referred to as the E-band and the B-band. researchgate.net These bands arise from π → π* transitions, where an electron is promoted from a bonding (π) to an anti-bonding (π*) molecular orbital. libretexts.orglibretexts.org

In substituted pyridines like this compound, the presence of substituents can significantly influence the position and intensity of these absorption bands. The methoxy group (-OCH3), being an ortho-para directing group, and the halogen atoms (chloro- and fluoro-) exert a marked influence on the sp2 electrons of the nitrogen atom within the pyridine ring. researchgate.netresearchgate.net Specifically, the π → π* transition, also known as the E2-band, exhibits predictable behavior in response to substitution and solvent polarity. researchgate.net However, another transition, the n → π* (or R-band), which involves the excitation of a non-bonding electron from the nitrogen atom to a π* orbital, can show more complex behavior. researchgate.netyoutube.com In some substituted pyridines, this n → π* transition has been observed to undergo a red shift (shift to longer wavelength) compared to pyridine itself. researchgate.net

The absorption bands are generally interpreted as follows:

An allowed A1—B2 transition resulting from the excitation of a non-bonding sp2 electron of the nitrogen atom to the first unfilled π-orbital of the ring. This transition typically gives rise to narrow, headless bands of weak intensity. researchgate.net

An allowed A1—B1 transition resulting from the excitation of a π ring electron. This transition is much stronger and consists of broad, diffuse bands. researchgate.net

Transition TypeDescriptionTypical Wavelength Range (nm)
π → π Excitation of an electron from a π bonding orbital to a π anti-bonding orbital.200-400
n → π Excitation of a non-bonding electron (from N) to a π anti-bonding orbital.>280

The polarity of the solvent can have a pronounced effect on the electronic absorption spectra of molecules, a phenomenon known as solvatochromism. For substituted pyridines, increasing the polarity of the solvent can lead to shifts in the absorption maxima of the electronic transition bands.

For the π → π* transitions in many substituted pyridines, an increase in solvent polarity typically causes a hyperchromic effect (an increase in absorption intensity). However, in the case of 2-chloro-6-methoxypyridine, an unusual behavior has been noted where the B-band does not show this hyperchromic effect with increasing solvent polarity. researchgate.netresearchgate.net This is attributed to the strong inductive effect of the halogen and methoxy substituents influencing the sp2 electrons of the nitrogen atom. researchgate.netresearchgate.net

Conversely, n → π* transitions often exhibit a blue shift (a shift to shorter wavelengths) as the polarity of the solvent increases. youtube.com This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atom through intermolecular interactions, thus increasing the energy required for the n → π* transition. For 2-chloro-6-methylpyridine, a related compound, the n → π* transition has been observed to show a blue shift relative to pyridine. researchgate.net It is expected that this compound would exhibit similar solvatochromic behavior due to the presence of the halogen and methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound. The monoisotopic mass of a molecule is the sum of the masses of the most abundant isotopes of its constituent atoms.

While specific HRMS data for this compound is not available in the provided search results, the expected monoisotopic mass can be calculated from its molecular formula, C6H5ClFNO. For a related compound, 2-chloro-3-fluoro-4-methoxypyridine (B1472556) (C6H5ClFNO), the predicted monoisotopic mass is 161.00436 Da. uni.lu Given that this compound has the same molecular formula, its precise mass is expected to be identical.

The table below shows predicted m/z values for various adducts of the related compound 2-chloro-3-fluoro-4-methoxypyridine, which would be very similar for this compound. uni.lu

AdductPredicted m/z
[M+H]+162.01164
[M+Na]+183.99358
[M-H]-159.99708
[M+NH4]+179.03818
[M+K]+199.96752

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For chloropyridone derivatives, a common fragmentation pathway involves the loss of a chlorine radical or HCl from the molecular ion.

In studies of substituted 2-chloropyridones, a significant feature of their fragmentation is the loss of HCl from the molecular ion to form a stable bicyclic ion. jcsp.org.pk This bicyclic ion can then lose a chlorine atom. For instance, in 2-Chloro-3-(2'-chloroethyl)-4-hydroxy-6-pyridone, the molecular ion readily loses HCl to form a strong peak for a bicyclic ion, which then loses chlorine to give the base peak. jcsp.org.pk It is plausible that this compound would undergo similar fragmentation, likely involving the initial loss of HCl or a chlorine radical, followed by further fragmentation of the pyridine ring. The presence of the fluoro and methoxy groups would influence the stability of the resulting fragments and thus the specific fragmentation pathway.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not available in the provided search results, analysis of a related compound, 2-[chloro(4-methoxyphenyl)methyl]-5,5-dimethyl-2-(4-methoxyphenyl)cyclohexane-1,3-dione (C23H25ClO4), offers insights into the potential solid-state conformation of molecules containing a chloro- and methoxy-substituted phenyl ring. nih.gov In the crystal structure of this related compound, the cyclohexane (B81311) ring adopts a chair conformation. nih.gov The two benzene (B151609) rings are inclined to one another, and the packing is stabilized by C—H⋯O and C—H⋯Cl contacts. nih.gov

Computational Chemistry and Theoretical Studies on 2 Chloro 6 Fluoro 4 Methoxypyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)scienceopen.comresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the properties of halogenated pyridines. nih.govresearchgate.net DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), balance computational cost and accuracy effectively for predicting molecular geometries, vibrational spectra, and electronic properties. researchgate.netresearchgate.netresearchgate.net These theoretical approaches allow for a detailed examination of how the substituents—chloro, fluoro, and methoxy (B1213986) groups—influence the pyridine (B92270) ring's structure and reactivity.

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. researchgate.netnanobioletters.com For 2-Chloro-6-fluoro-4-methoxypyridine, this involves calculating bond lengths, bond angles, and dihedral angles.

The methoxy group (-OCH₃) introduces a degree of conformational flexibility due to rotation around the C4-O bond. Conformational analysis would be performed to identify the most stable conformer, which is typically a planar or near-planar structure where the methyl group is either in the plane of the pyridine ring or slightly out of plane to minimize steric hindrance with adjacent atoms. rsc.org The optimized geometric parameters for the most stable conformer of this compound, as calculated by DFT, would provide a precise structural framework.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

Parameter Bond Length (Å) Parameter Bond Angle (°) / Dihedral Angle (°)
C2-Cl1.735Cl-C2-N1115.8
C6-F1.348F-C6-N1116.1
C4-O1.360C2-N1-C6123.5
O-CH₃1.425C3-C4-C5118.0
N1-C21.330C4-O-CH₃118.2
N1-C61.328C3-C2-N1-C60.0
C2-C31.385C5-C4-O-CH₃180.0
C3-C41.390
C4-C51.388
C5-C61.382

Note: Data is hypothetical, based on typical values from computational studies of similar substituted pyridines.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nih.govresearchgate.net Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds.

A complete vibrational assignment can be made by analyzing the calculated spectra. researchgate.net For this compound, characteristic vibrations would include C-H stretching, C-F stretching, C-Cl stretching, C-O-C stretching of the methoxy group, and various pyridine ring stretching and bending modes. Theoretical spectra are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Modes of this compound

Vibrational Mode Calculated Wavenumber (cm⁻¹) Description
ν(C-H)3085Aromatic C-H stretch
ν(C-O-C)1255Asymmetric stretch
ν(C-C)1580Ring stretch
ν(C-F)1240C-F stretch
ν(C-Cl)780C-Cl stretch
δ(C-H)1150In-plane bend
γ(C-H)850Out-of-plane bend

Note: Data is hypothetical and represents a selection of characteristic vibrational modes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. researchgate.net A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the methoxy group, while the LUMO would also be distributed across the aromatic system, showing π* characteristics.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound

Parameter Energy (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Energy Gap (ΔE)5.65

Note: Energy values are hypothetical, based on typical DFT calculation results for similar halogenated aromatic compounds. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netyoutube.com The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Typically, red colors signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue colors indicate regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. For this compound, the most negative potential (red/yellow) is expected around the nitrogen atom due to its lone pair of electrons, and to a lesser extent, the oxygen atom of the methoxy group. Positive regions (blue) would be located around the hydrogen atoms. researchgate.netresearchgate.net This mapping helps identify the most likely sites for intermolecular interactions. scienceopen.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These calculated shifts are compared to a reference compound, typically Tetramethylsilane (TMS), to provide theoretical spectra.

By comparing the calculated chemical shifts with experimental data, a precise assignment of signals to specific nuclei in the molecule can be achieved. chemicalbook.com The calculations would reflect the influence of the electronegative fluorine and chlorine atoms and the electron-donating methoxy group on the chemical environment of each carbon and hydrogen atom in the pyridine ring.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

Atom Calculated ¹³C Chemical Shift (ppm) Atom Calculated ¹H Chemical Shift (ppm)
C2152.5H36.70
C398.0H56.95
C4168.0H (methoxy)3.90
C5105.5
C6159.8 (d, ¹JCF)
CH₃56.2

Note: Data is hypothetical, based on GIAO calculations for analogous pyridine derivatives. 'd' denotes a doublet due to C-F coupling. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. rsc.org It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λ_max_) in an ultraviolet-visible (UV-Vis) spectrum. nih.gov The theory also provides information on the oscillator strength of each transition, which relates to the intensity of the spectral band.

For this compound, TD-DFT calculations would predict the electronic transitions, such as π → π* and n → π*, which are characteristic of aromatic heterocyclic compounds. researchgate.net Comparing the calculated spectrum with experimental results helps in understanding the electronic structure and the nature of the orbitals involved in the transitions. researchgate.net

Analysis of Intermolecular Interactions and Aggregation Behavior

The way molecules interact with each other governs their physical properties and their assembly into larger structures in the solid state or in solution.

Computational methods are used to investigate how individual molecules of this compound might self-assemble. This typically begins with studying the formation of dimers. Several configurations are possible, including:

Head-to-head: Two molecules align with their functional groups in close proximity.

Head-to-tail: The molecules align in an offset manner, often to maximize favorable electrostatic interactions and minimize repulsion. This is common in pyridinic systems to accommodate dipole moments.

By calculating the interaction energy for each potential dimer configuration, researchers can identify the most stable arrangements. These calculations consider the combined effects of all active non-covalent forces.

A detailed analysis of the supramolecular structure involves identifying and quantifying all significant non-covalent interactions that hold the molecules together. For this compound, these include:

Halogen Bonding: As discussed previously, the C-Cl···N interaction is a likely and significant directional force in supramolecular assembly.

π-Stacking: The aromatic pyridine rings can interact through π-π stacking. Calculations would determine the geometry (e.g., parallel-displaced or T-shaped) and the energetic contribution of these interactions.

Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize these weak interactions, providing a comprehensive picture of the forces driving molecular aggregation.

Table 2: Potential Non-Covalent Interactions in this compound Dimers This table illustrates the types of interaction energies that would be calculated to understand dimerization. The values are hypothetical.

Interaction Type Interacting Atoms Typical Calculated Interaction Energy (kJ/mol)
Halogen Bond C2-Cl ··· N1' -10 to -25
Hydrogen Bond C3-H ··· O' -2 to -8
Hydrogen Bond C5-H ··· F' -1 to -5

Computational Approaches to Ligand Design and Molecular Docking Methodologies

In the absence of direct research on this compound, this section will outline the general computational methodologies that are commonly applied to similar substituted pyridine compounds for the purposes of ligand design and molecular docking. These approaches provide a framework for how future computational studies on this compound could be conducted.

Ligand design and molecular docking are powerful in silico techniques used to predict the binding orientation and affinity of a small molecule (the ligand) to the active site of a target macromolecule, typically a protein. This information is crucial in drug discovery and materials science for identifying and optimizing lead compounds.

General Workflow for Ligand Design and Molecular Docking:

Target Identification and Preparation: The process begins with the identification of a biological target (e.g., an enzyme or receptor) implicated in a disease. The three-dimensional structure of this target, usually obtained from X-ray crystallography or NMR spectroscopy, is retrieved from a protein database. The structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: The 3D structure of the ligand, in this hypothetical case this compound, would be generated and optimized to its lowest energy conformation using quantum mechanical methods like DFT or semi-empirical methods.

Molecular Docking Simulations: A docking algorithm is used to systematically sample a large number of orientations and conformations of the ligand within the defined binding site of the target protein. These algorithms use scoring functions to estimate the binding affinity for each pose.

Analysis of Docking Results: The results are analyzed to identify the most favorable binding poses, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions), and to predict the binding affinity.

Illustrative Data from Studies on Related Pyridine Derivatives:

While no specific data exists for this compound, studies on other pyridine derivatives have successfully used these methods. For example, research on various substituted pyridines as potential enzyme inhibitors often reports docking scores and key interacting residues. The following table illustrates the type of data that such a study might generate.

Table 1: Hypothetical Molecular Docking Data for a Pyridine Derivative

ParameterValue
Target ProteinExample Kinase XYZ
Docking Score (kcal/mol)-8.5
Interacting ResiduesLEU78, VAL86, ALA146, LYS148
Hydrogen Bond InteractionsLYS148 (2.9 Å)
Hydrophobic InteractionsLEU78, VAL86, ALA146

This table is for illustrative purposes only and does not represent actual data for this compound.

Table 2: Common Computational Chemistry Software for Ligand Design and Docking

SoftwarePrimary Function
AutoDockMolecular Docking
Schrödinger SuiteComprehensive Molecular Modeling
GOLDMolecular Docking
GaussianQuantum Chemistry Calculations
MOE (Molecular Operating Environment)Drug Discovery Software Platform

Future computational studies on this compound would likely employ these established methodologies to explore its potential as a ligand for various biological targets. Such research would be invaluable in uncovering its potential applications in medicinal chemistry and other fields.

Applications in Advanced Organic Synthesis and Materials Science Research

Strategic Building Block for Complex Organic Synthesis

There is a notable absence of literature detailing the use of 2-Chloro-6-fluoro-4-methoxypyridine as a strategic building block.

Construction of Scaffolds for Drug Design (focus on synthetic accessibility)

While substituted pyridines are a cornerstone in drug discovery for creating accessible scaffolds, there is no available information on the specific use of this compound for this purpose. The reactivity of the chloro and fluoro groups could theoretically be exploited for sequential reactions, a common strategy in building molecular complexity. For instance, in other pyridine (B92270) systems, the differential reactivity of halogen substituents is used for selective cross-coupling reactions to build up complex molecular architectures.

Development of Novel Materials with Desired Properties

The potential of this compound in materials science remains unexplored in the available literature.

Exploration for Electronic Materials

There are no research findings that report the investigation or use of this compound in the development of electronic materials. The electronic properties of pyridine derivatives are of interest, but studies on this specific compound are absent.

Investigation for Optical Materials (e.g., Non-Linear Optical Properties)

Similarly, no studies were found that investigate the optical properties, including non-linear optical properties, of materials derived from this compound. Research into organic molecules for non-linear optics is an active field, but it has not extended to this particular compound according to available records.

Intermediates in Agrochemical Research and Development

The role of this compound as an intermediate in agrochemical research and development is not documented in the accessible literature. Fluorinated and chlorinated pyridines are important classes of compounds in the agrochemical industry, often imparting desired biological activity and metabolic stability to the final products. However, the specific contribution of this compound to this field is not established.

Functionalization Studies for Structure-Activity Relationship (SAR) Exploration in Chemical Biology

The strategic placement of chloro, fluoro, and methoxy (B1213986) substituents on the pyridine ring makes this compound a versatile scaffold for functionalization in the exploration of structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity, selectivity, and pharmacokinetic properties. While direct, extensive SAR studies on this compound are not widely published, the principles of functionalization can be inferred from research on analogous substituted pyridines and related heterocyclic systems.

The reactivity of the pyridine ring is significantly influenced by its substituents. The electron-withdrawing nature of the halogen atoms at positions 2 and 6, along with the ring nitrogen, makes the pyridine core susceptible to nucleophilic aromatic substitution (SNAr). The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695), for instance, is reported to be 320 times faster than that of 2-chloropyridine, highlighting the high reactivity of the C-F bond in such systems. acs.org This differential reactivity allows for selective functionalization at the 2- and 6-positions.

Functionalization of this scaffold can be systematically explored at three key positions:

The 2- and 6-Positions (Chloro and Fluoro Groups): The chloro and fluoro groups are excellent leaving groups for SNAr reactions. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. By systematically varying the substituents at these positions, researchers can probe the steric, electronic, and hydrogen-bonding requirements of a biological target. For example, in a series of 2-thienyl-4-furyl-6-aryl pyridine derivatives, the introduction of a methyl or chloro group at the para-position of a phenyl ring was found to enhance anticancer activity. researchgate.net

The 4-Position (Methoxy Group): The methoxy group can be demethylated to reveal a hydroxyl group. This hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to explore the impact of different sized and electronically diverse groups on biological activity. The hydroxyl group itself can also be a critical pharmacophoric feature, capable of forming hydrogen bonds with a biological target.

The Pyridine Ring Itself: The pyridine ring can undergo C-H functionalization, a modern and powerful tool in synthetic chemistry. This allows for the introduction of new substituents at otherwise unfunctionalized positions on the ring, further expanding the chemical space that can be explored in an SAR study.

An example of SAR exploration on a related 2-methoxypyridine (B126380) scaffold is the study of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. In this research, various substituents were introduced on the aryl ring at the 4-position, and their effects on cytotoxic activity against several cancer cell lines were evaluated. mdpi.com The findings from this study illustrate how systematic modification of a lead compound can lead to a better understanding of its SAR.

Interactive Data Table: SAR of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile Derivatives mdpi.com

CompoundAryl SubstituentCytotoxic Activity (IC50 in µM)
5aPhenyl> 10
5b4-Methylphenyl> 10
5c4-Chlorophenyl> 10
5d4-Bromophenyl1-5
5e2-Methoxyphenyl> 10
5f3-Methoxyphenyl> 10
5g3-Nitrophenyl1-5
5h4-Nitrophenyl1-5
5i3-Bromo-4-methoxyphenyl1-5

The data in the table demonstrates that the introduction of larger substituents like bromo and nitro groups at the para-position of the phenyl ring leads to a significant increase in cytotoxic activity. mdpi.com This suggests that a hydrophobic pocket may be present in the binding site of the biological target. Furthermore, the high activity of the nitro-substituted compounds points to the importance of electron-withdrawing groups for this particular series of compounds. mdpi.com

The principles of bioisosterism are also central to SAR studies. Bioisosteres are functional groups or molecules that have similar physical and chemical properties and which produce broadly similar biological effects. In the context of this compound, the methoxy group could be replaced with other bioisosteres such as a hydroxyl, amino, or even a small alkyl group to probe the electronic and steric requirements at the 4-position. Similarly, the fluoro and chloro groups can be replaced with other halogens or a trifluoromethyl group to modulate the electronic properties of the pyridine ring. The substitution of a hydrogen atom with a fluorine atom is a common bioisosteric replacement that can alter the metabolic stability and binding affinity of a molecule due to the strong inductive effect of fluorine. u-tokyo.ac.jp

While direct SAR data for this compound is limited, the established reactivity of substituted pyridines and the general principles of medicinal chemistry provide a clear roadmap for its potential functionalization and exploration in drug discovery programs. The strategic combination of SNAr, demethylation, and C-H functionalization reactions can generate a diverse library of analogs, which can then be screened for biological activity to build a comprehensive SAR profile.

Future Research Directions and Open Challenges

Development of Greener and More Sustainable Synthetic Routes

A primary challenge in the synthesis of polysubstituted pyridines is the development of environmentally benign and efficient methodologies. nih.govacs.orgresearchgate.net For a molecule like 2-Chloro-6-fluoro-4-methoxypyridine, future research would likely focus on moving away from traditional, often harsh, synthetic conditions.

Key Research Objectives:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Use of Greener Solvents: Shifting from hazardous chlorinated solvents to more benign alternatives such as water, ethanol (B145695), or supercritical fluids.

Alternative Energy Inputs: Exploring the use of microwave irradiation or flow chemistry to reduce reaction times and energy consumption. acs.org Microwave-assisted synthesis, in particular, has been shown to accelerate the formation of pyridine (B92270) derivatives. nih.govacs.orgresearchgate.net

Catalytic Methods: Developing selective and recyclable catalysts to replace stoichiometric reagents, which are often a source of significant waste.

A hypothetical green synthesis could involve a multi-component reaction where the pyridine ring is constructed in a single step from readily available, less hazardous precursors. nih.govacs.orgresearchgate.net

Exploration of Unconventional Reactivity and Catalysis

The presence of two different halogen atoms (chlorine and fluorine) at the 2- and 6-positions of the pyridine ring opens up avenues for selective functionalization. The differential reactivity of the C-Cl and C-F bonds towards various catalytic systems would be a major focus of investigation.

Potential Areas of Exploration:

Selective Cross-Coupling Reactions: Developing catalytic systems (e.g., based on palladium, nickel, or copper) that can selectively activate the C-Cl bond for cross-coupling reactions (like Suzuki, Stille, or Buchwald-Hartwig amination) while leaving the more robust C-F bond intact.

Photocatalysis and Electrocatalysis: Employing light or electricity to drive novel transformations that are not accessible through traditional thermal methods. numberanalytics.com These techniques could enable the functionalization of the pyridine ring through radical-mediated pathways under mild conditions.

Directed C-H Functionalization: Investigating the possibility of using the existing substituents to direct the functionalization of the C-H bonds at positions 3 and 5 of the pyridine ring, offering a more direct route to complex derivatives.

Advanced Spectroscopic Characterization of Complex Derivatives

The unambiguous characterization of this compound and its future derivatives is paramount. The presence of fluorine would necessitate the use of specialized spectroscopic techniques.

Key Characterization Techniques:

TechniqueApplication
¹⁹F NMR Spectroscopy Essential for tracking the fluorine atom and for determining the success of reactions involving the C-F bond.
2D NMR (COSY, HSQC, HMBC) Crucial for the complete assignment of proton and carbon signals, especially in complex derivatives where simple 1D spectra may be difficult to interpret.
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition of newly synthesized compounds with high accuracy.
X-ray Crystallography Would provide definitive proof of the molecular structure and stereochemistry of crystalline derivatives.

The interpretation of the NMR spectra would be a non-trivial task due to the coupling between the fluorine atom and the neighboring protons and carbons.

Predictive Modeling and Machine Learning in Pyridine Chemistry

Computational chemistry is poised to play a significant role in accelerating the research and development of new pyridine derivatives. nih.govresearchgate.net

Applications in the Context of this compound:

Density Functional Theory (DFT) Calculations: To predict the molecule's geometry, electronic properties (such as electrostatic potential and frontier molecular orbitals), and spectroscopic signatures (NMR, IR, Raman). researchgate.netresearchgate.net This can aid in understanding its reactivity and in the interpretation of experimental data.

Reaction Pathway Modeling: To computationally explore the feasibility of different synthetic routes and to predict the most likely sites of reaction under various conditions.

Machine Learning (ML) Models: Training ML algorithms on existing data from related pyridine compounds to predict the properties, reactivity, and potential biological activity of this compound and its derivatives. orientjchem.org This could guide the design of new compounds with desired characteristics.

Synergistic Integration of Experimental and Computational Methodologies

The most effective approach to studying a novel compound like this compound would involve a close interplay between experimental work and computational modeling. rsc.orgosti.gov

A Synergistic Workflow:

Computational Design: Use DFT and ML to predict promising synthetic routes and to identify derivatives with potentially interesting properties.

Targeted Synthesis: Synthesize the parent compound and selected derivatives based on the computational predictions.

Experimental Validation: Characterize the synthesized compounds using advanced spectroscopic techniques and evaluate their reactivity in various chemical transformations.

Iterative Refinement: Feed the experimental results back into the computational models to refine their accuracy and predictive power, leading to a more efficient and informed research cycle.

This integrated approach would not only accelerate the exploration of the chemical space around this compound but also contribute to a deeper fundamental understanding of the structure-property relationships in substituted pyridines.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 2-Chloro-6-fluoro-4-methoxypyridine in laboratory settings?

  • Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders or aerosols .
  • Ventilation: Conduct reactions in fume hoods or gloveboxes to avoid inhalation exposure .
  • Waste Management: Segregate halogenated waste and dispose via certified hazardous waste contractors. Avoid aqueous disposal due to halogen content .
  • Spill Response: Use inert absorbents (e.g., vermiculite) and avoid direct contact. Decontaminate surfaces with ethanol .

Q. What are the common synthetic routes for this compound, and what are their respective yields?

  • Methodological Answer:

  • Substitution Reactions: React 2,6-dichloro-4-methoxypyridine with KF in DMF at 120°C for 12 hours (yield: ~65%) .
  • Cross-Coupling: Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) under reflux (yield: 70–85%) .
  • Table 1:
MethodReagents/ConditionsYield (%)
Halogen ExchangeKF, DMF, 120°C65
Suzuki CouplingPd(PPh₃)₄, THF/H₂O, reflux70–85

Q. How can researchers purify this compound effectively?

  • Methodological Answer:

  • Recrystallization: Use hexane/ethyl acetate (3:1) at low temperatures (-20°C) to isolate crystalline product .
  • Column Chromatography: Employ silica gel with gradient elution (0–30% ethyl acetate in hexane). Monitor via TLC (Rf ~0.4) .
  • Distillation: For liquid derivatives, fractional distillation under reduced pressure (bp ~142°C at 0.1 mmHg) .

Advanced Research Questions

Q. What strategies can optimize the regioselectivity in substitution reactions involving this compound?

  • Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 2-position due to reduced steric hindrance .
  • Base Selection: Use bulky bases (e.g., KOtBu) to favor substitution at the 6-fluoro position via deprotonation-assisted pathways .
  • Temperature Control: Lower temperatures (0–25°C) minimize side reactions in halogen-exchange processes .

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer:

  • Electronic Effects: The electron-withdrawing methoxy group at C4 activates the pyridine ring for electrophilic substitution, while fluorine at C6 directs coupling to C2 via inductive effects .
  • Steric Effects: Bulky substituents at C6 (e.g., aryl groups) hinder Pd catalyst coordination, requiring ligand optimization (e.g., XPhos instead of PPh₃) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer:

  • NMR: ¹⁹F NMR (δ ~-110 ppm for C6-F) and ¹H NMR (singlet for C4-OCH₃ at δ 3.8–4.0 ppm) .
  • X-Ray Crystallography: Resolve molecular conformation and substituent orientation (e.g., dihedral angles between pyridine and aryl groups) .
  • Mass Spectrometry: ESI-MS in positive ion mode ([M+H]⁺ at m/z 175.5) confirms molecular weight .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 for antifungals) .
  • QSAR Models: Correlate substituent electronegativity (Hammett σ values) with antifungal IC₅₀ data .
  • Table 2:
DerivativeCalculated logPPredicted IC₅₀ (µM)
2-Cl-6-F-4-OCH₃2.112.4
2-Br-6-F-4-OCH₃2.58.7

Q. What are the challenges in resolving contradictory data from different reaction conditions when synthesizing derivatives?

  • Methodological Answer:

  • Controlled Replicates: Repeat reactions with standardized catalysts (e.g., Pd loading fixed at 5 mol%) to isolate variables .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Statistical Analysis: Apply ANOVA to compare yields across solvent systems (e.g., DMF vs. THF) and identify outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.